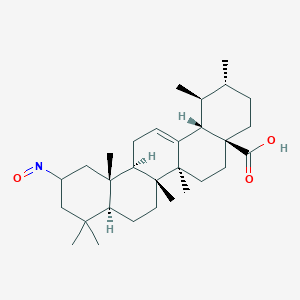

2-Hydroxyiminours-12-en-28-oic acid

Beschreibung

Eigenschaften

Molekularformel |

C30H47NO3 |

|---|---|

Molekulargewicht |

469.7 g/mol |

IUPAC-Name |

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H47NO3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31-34)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20?,22+,23-,24+,27+,28-,29-,30+/m1/s1 |

InChI-Schlüssel |

YUEQLEDAPGIQNH-POPBXVHQSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(CC5(C)C)N=O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection

Ethanol is preferred due to its ability to dissolve both hydroxylamine hydrochloride and the triterpenoid substrate while facilitating reflux conditions. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

Stoichiometry and pH

A slight excess of hydroxylamine hydrochloride (1.2–1.5 equivalents) ensures complete conversion of the ketone. The reaction medium is mildly acidic, which protonates the hydroxylamine, enhancing its nucleophilicity.

Temperature Control

Reflux conditions accelerate the reaction without degrading the triterpenoid framework. Lower temperatures may result in incomplete conversion, while higher temperatures risk decomposition.

Analytical Characterization

The synthesized compound is rigorously characterized to confirm its structure and purity:

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A strong absorption band at ~1640 cm⁻¹ corresponds to the C=N stretch of the oxime, while a broad peak at ~3200 cm⁻¹ confirms the -OH and -N-OH groups.

-

¹H NMR: The disappearance of the ketone carbonyl proton and the appearance of a singlet at δ 8.2–8.5 ppm (exchangeable with D₂O) indicate oxime formation. The ursane backbone protons resonate between δ 0.7–2.5 ppm.

-

¹³C NMR: A signal at ~155 ppm corresponds to the C=N group, while the carbonyl carbon of the carboxylic acid appears at ~180 ppm.

Physical Properties

-

Solubility: Sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in DMSO or DMF.

Comparative Analysis of Synthetic Approaches

While the method described in remains the most efficient for 2-hydroxyiminours-12-en-28-oic acid, alternative routes for analogous oximes exist. For example, details the synthesis of 3-hydroxyimino derivatives using sodium hydride and alkyl halides in ethanol. However, this approach is less applicable to the C-2 position due to steric hindrance and regioselectivity challenges. The table below summarizes key reaction parameters:

Table 1. Reaction Conditions for Oxime Formation

Applications and Further Derivitization

This compound serves as a precursor for advanced triterpenoid derivatives with potential pharmacological applications. For instance, O-alkylation of the oxime group (as described in) can enhance lipophilicity, improving membrane permeability. Additionally, metal complexes of the oxime may exhibit antitumor or anti-inflammatory activity, though such studies remain exploratory .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxyiminours-12-en-28-säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.

Substitution: Die Hydroxyiminogruppe kann an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxo-Derivate, Amino-Derivate und substituierte Derivate von 2-Hydroxyiminours-12-en-28-säure .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxyiminours-12-en-28-säure beinhaltet seine Wechselwirkung mit der Glykogenphosphorylase, einem Enzym, das an der Glykogenolyse beteiligt ist. Durch die Hemmung dieses Enzyms kann die Verbindung den Abbau von Glykogen zu Glukose reduzieren und so den Blutzuckerspiegel regulieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Glykogenolyseweg und der Insulinsignalweg.

Wirkmechanismus

The mechanism of action of 2-Hydroxyiminours-12-en-28-oic acid involves its interaction with glycogen phosphorylase, an enzyme involved in glycogenolysis. By inhibiting this enzyme, the compound can reduce the breakdown of glycogen into glucose, thereby regulating blood sugar levels . The molecular targets and pathways involved include the glycogenolysis pathway and the insulin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triterpenoids

Structural Analogues and Functional Group Variations

The table below compares key structural and functional attributes of 2-hydroxyiminours-12-en-28-oic acid with related triterpenoids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity Highlights |

|---|---|---|---|---|

| This compound | C₃₀H₄₅NO₄ | 483.69 | 2-hydroxyimino, 3-oxo, Δ¹² double bond | Anti-inflammatory, NF-κB inhibition |

| Oleanolic Acid (3β-Hydroxyolean-12-en-28-oic acid) | C₃₀H₄₈O₃ | 456.71 | 3β-hydroxy, Δ¹² double bond | Hepatoprotective, antiviral |

| Corosolic Acid (2α,3β-Dihydroxyurs-12-en-28-oic acid) | C₃₀H₄₈O₄ | 472.71 | 2α-hydroxy, 3β-hydroxy, Δ¹² double bond | Antidiabetic, AMPK activation |

| 3-Oxo-olean-12-en-28-oic acid | C₃₀H₄₆O₃ | 454.68 | 3-oxo, Δ¹² double bond | Anti-inflammatory, iNOS suppression |

| CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) | C₃₀H₄₄NO₄ | 500.67 | 2-cyano, 3,12-dioxo, Δ¹,⁹ double bonds | PPARγ activation, apoptosis induction |

Key Observations :

- The hydroxyimino group at position 2 distinguishes this compound from oleanolic acid (3β-hydroxy) and corosolic acid (2α,3β-dihydroxy).

- Compared to 3-oxo-olean-12-en-28-oic acid, the additional hydroxyimino group in this compound may stabilize the molecule through intramolecular hydrogen bonding, affecting solubility and bioavailability .

- CDDO, a highly oxidized derivative, shows superior anticancer activity due to its cyano and dual oxo groups, which activate PPARγ and induce caspase-8-dependent apoptosis .

Mechanistic Comparisons

Anti-Inflammatory Activity

- This compound: Suppresses NF-κB signaling by inhibiting phosphorylation of upstream kinases (e.g., Akt, ERK) in LPS-stimulated macrophages, reducing pro-inflammatory cytokines (TNF-α, IL-6) .

- 3-Oxo-olean-12-en-28-oic acid: Inhibits iNOS and COX-2 expression in macrophages, similar to synthetic derivatives like TP-69 and TP-72 .

- CDDO : Activates PPARγ, leading to cell cycle arrest (G₁/S and G₂/M) and downregulation of cyclin D1 and Bcl-2 in breast cancer cells .

Apoptosis Induction

- CDDO : Triggers caspase-8 activation, independent of cytochrome c release, via cleavage of Bid in leukemia cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxyiminours-12-en-28-oic acid, and what are their comparative yields and purity profiles?

- Methodological Answer : The synthesis typically involves oleanane-type triterpenoid precursors, with modifications at the C-12 and C-28 positions. Key steps include hydroxylation, oxidation, and imine formation. Yields vary depending on reaction conditions (e.g., solvent polarity and catalyst choice). Purity is assessed via reverse-phase HPLC using C18 columns, with mobile phases like acetonitrile/water (0.1% formic acid) . Comparative studies suggest that microwave-assisted synthesis improves yield (up to 68%) but may introduce impurities requiring additional purification steps (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) is critical for confirming the hydroxylimino group at C-2 and the double bond at C-12. For example, the δ 5.28 ppm signal in ¹H NMR corresponds to the C-12 olefinic proton. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₃₀H₄₅NO₄), while FT-IR identifies functional groups (e.g., N–O stretch at ~1630 cm⁻¹). X-ray crystallography, when feasible, provides definitive stereochemical confirmation .

Q. How should researchers standardize purity assessment for this compound in pharmacological studies?

- Methodological Answer : Use a combination of chromatographic methods:

- HPLC : Utilize a C18 column with UV detection at 210 nm; compare retention times against a certified reference standard.

- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) with vanillin-sulfuric acid staining for rapid purity checks.

- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data for this compound?

- Methodological Answer : Contradictions often arise from bioavailability differences. To address this:

- Pharmacokinetic Profiling : Measure plasma concentration-time curves (via LC-MS/MS) to assess absorption and metabolism.

- Prodrug Design : Modify the C-28 carboxylic acid to esters (e.g., methyl ester) to enhance membrane permeability.

- Tissue Distribution Studies : Use radiolabeled (³H or ¹⁴C) analogs to track compound localization .

Q. What strategies are recommended for analyzing contradictory results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Dose-Response Validation : Repeat assays using standardized protocols (e.g., MTT assays with 48-hour incubation).

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and ROS levels between sensitive/resistant cell lines.

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to reconcile data across studies, accounting for variables like passage number and culture conditions .

Q. How can researchers design experiments to investigate the dual pro-apoptotic and anti-inflammatory effects reported for this compound?

- Methodological Answer :

- Time-Course Studies : Measure NF-κB inhibition (via luciferase reporter assays) and mitochondrial cytochrome c release simultaneously.

- Pathway-Specific Knockdowns : Use siRNA targeting TNF-α or Bcl-2 to isolate mechanisms.

- In Vivo Models : Employ murine collagen-induced arthritis models to correlate tissue-specific effects with plasma concentrations .

Data Contradiction and Reproducibility

Q. What frameworks are available to address inconsistencies in reported IC₅₀ values across independent studies?

- Methodological Answer :

- Standardized Assay Protocols : Adhere to guidelines like the Minimum Information About a Cellular Assay (MIACA).

- Cross-Lab Validation : Share compound aliquots between labs to control for batch variability.

- Bayesian Meta-Analysis : Integrate prior data (e.g., solubility, protein binding) to adjust potency estimates .

Q. How should researchers validate computational predictions of this compound’s binding affinity with experimental data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.